molecular formula C22H25ClN6OS B446143 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE

2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE

Cat. No.: B446143
M. Wt: 457g/mol
InChI Key: CSVYUXLZCVXESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a triazole ring, a chlorinated aniline moiety, and a hydrazide group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Chlorinated Aniline Moiety: This step involves the reaction of the triazole intermediate with 3-chloroaniline under controlled conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrazide Group: The final step involves the reaction of the intermediate with propanohydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The presence of the triazole ring and hydrazide group makes it a candidate for binding to active sites of enzymes, potentially inhibiting their activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for material science applications.

Mechanism of Action

The mechanism of action of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes. The triazole ring and hydrazide group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]BUTANOHYDRAZIDE
  • **2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PENTANOHYDRAZIDE

Uniqueness

The uniqueness of 2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications

Properties

Molecular Formula

C22H25ClN6OS

Molecular Weight

457g/mol

IUPAC Name

2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(4-methylphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C22H25ClN6OS/c1-14-8-10-17(11-9-14)15(2)25-27-21(30)16(3)31-22-28-26-20(29(22)4)13-24-19-7-5-6-18(23)12-19/h5-12,16,24H,13H2,1-4H3,(H,27,30)

InChI Key

CSVYUXLZCVXESV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C(C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C(C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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